五氧化钨(V)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

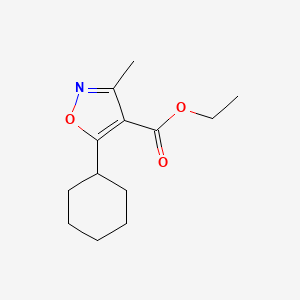

Tungsten(V) ethoxide, also known as pentaethoxytungsten, is a compound with the molecular formula C10H25O5W . It is used as an intermediate for sol-gel coatings . The compound appears clear to hazy, and its color ranges from colorless to yellow to purple .

Synthesis Analysis

Tungsten(V) ethoxide can be synthesized using various methods. One such method involves the use of an atmospheric glow discharge, which is a modern approach with high efficiency and straightforward function . This method allows for the synthesis of tungsten oxide nanoparticles in a single step and a short time, starting at 2 minutes and continuing for 8 minutes .

Molecular Structure Analysis

The molecular structure of Tungsten(V) ethoxide is characterized by the presence of a tungsten atom surrounded by five ethoxide groups . The average mass of the molecule is 409.142 Da, and the monoisotopic mass is 409.121094 Da .

Physical And Chemical Properties Analysis

Tungsten(V) ethoxide is a liquid with a specific gravity ranging from 1.44 to 1.47 . The compound is clear to hazy and can range in color from colorless to yellow to purple .

科学研究应用

智能窗户涂层:五氧化钨(V)用于在大气压下化学气相沉积玻璃基底上的钨掺杂四氧化钒(IV)薄膜。这些薄膜由于其热致变色特性而具有作为智能窗户涂层的潜在应用,这些特性使它们能够根据温度改变颜色 (Manning 等人,2004).

电致变色氧化钨薄膜:在电致变色氧化钨薄膜的制备中,五氧化钨(V)起着关键作用。这些薄膜表现出电致变色,其光学特性会随着外加电压而改变,这在智能窗户和其他节能系统中很有用 (Nishio 等人,1999).

光催化和光电性能:使用五氧化钨(V)生产的钨掺杂二氧化钛薄膜显示出增强的光催化和光电性能。这些材料可用于各种应用中,例如透明导电氧化物和光催化剂 (Sathasivam 等人,2015).

光电应用:使用五氧化钨(V)等前体合成的氧化钨材料在光电领域有应用。它们改变的光吸收和类金属导电性使其适用于包括光催化和太阳能电池在内的各种用途 (Cong 等人,2016).

储能装置:使用五氧化钨(V)开发的氧化钨基电极因其在储能应用中的潜力而受到探索,特别是在超级电容器和电池中。它们独特的物理化学性质使其适用于高效储能 (Shinde 和 Jun,2020).

太阳能水分解:使用五氧化钨(V)制备的钒酸铋修饰的氧化钨三螺旋纳米结构在光电化学太阳能水分解中显示出巨大的前景,具有高光电流密度和高效的氢气产生 (Shi 等人,2014).

安全和危害

未来方向

Tungsten(V) ethoxide plays a pivotal role in various applications, primarily as a precursor in the synthesis of tungsten-containing materials . Research is ongoing to improve the performance of tungsten oxide in different fields, such as electrochromic performance and energy-saving applications in dynamic controllable smart windows .

作用机制

Target of Action

Tungsten(V) ethoxide is primarily used as an intermediate for sol-gel coatings . It is a transition metal oxide with wide-ranging applications .

Mode of Action

Tungsten(V) ethoxide interacts with its targets by forming a coating. This coating is created through a sol-gel process, which involves the transition of a system from a liquid “sol” into a solid “gel” phase .

Biochemical Pathways

Tungsten oxides, in general, have been shown to affect phosphate-dependent biochemical pathways . These effects are complex and can vary based on the specific form of tungsten oxide and the cellular context .

Pharmacokinetics

It is known that the compound is used in the formation of coatings, suggesting that its bioavailability may be influenced by its physical state and the specific conditions of its application .

Result of Action

The primary result of Tungsten(V) ethoxide’s action is the formation of a sol-gel coating . This coating can have various applications, including use in nanomaterials, thin films, display and imaging, optics and glasses .

Action Environment

The efficacy and stability of Tungsten(V) ethoxide can be influenced by various environmental factors. For instance, the process of sol-gel coating formation can be affected by factors such as temperature, humidity, and the presence of other chemicals . Furthermore, the properties of tungsten oxides can be tailored to satisfy different environments, such as the transparency and thermal insulation of windows, to reduce energy consumption .

属性

IUPAC Name |

ethanolate;tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H5O.W/c5*1-2-3;/h5*2H2,1H3;/q5*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZKAYBXYBXUCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25O5W-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723888 |

Source

|

| Record name | PUBCHEM_57357833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten(V) ethoxide | |

CAS RN |

26143-11-3 |

Source

|

| Record name | PUBCHEM_57357833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)

![(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid](/img/structure/B568113.png)

![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)